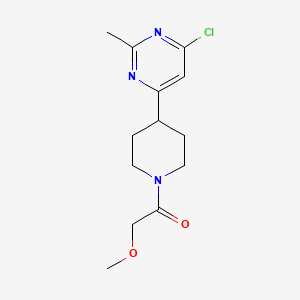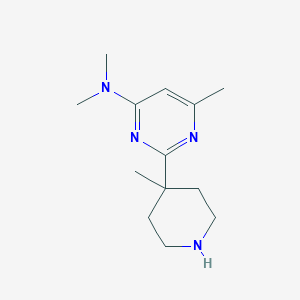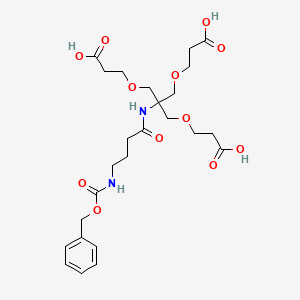![molecular formula C14H18ClNO4 B1399419 [2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester CAS No. 1001335-40-5](/img/structure/B1399419.png)
[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
説明
Synthesis Analysis
The synthesis of similar compounds, such as phenylboronic pinacol esters, has been reported . These compounds are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The InChI code for “2-(4-chloro-2-formyl-phenoxy)propanoic acid” is 1S/C10H9ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-6H,1H3,(H,13,14) . This provides a standardized way to represent the compound’s molecular structure.科学的研究の応用
Potential Anti-Hypertensive and Anti-Emetic Drug Development
Novel Schiff base ligands, which include components like 2-butyl-4-chloro imidazole, have been designed as potential candidates for anti-hypertensive and anti-emetic drugs . The presence of a chloro group and a carbamic acid ester in the structure could imply similar bioactivity for “[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester”.
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura cross-coupling reaction is a widely applied carbon–carbon bond-forming reaction that is mild and functional group tolerant . Compounds with functional groups like chloro and carbamic acid esters might be suitable candidates for such reactions, suggesting a potential application in synthetic chemistry.
Bioactive Molecule Synthesis
Related compounds with amino groups and carbamic acid esters have been used in the synthesis of bioactive molecules . This suggests that “[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester” could potentially be used in the synthesis of bioactive molecules with pharmaceutical applications.
特性
IUPAC Name |
tert-butyl N-[2-(4-chloro-2-formylphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPZRUKRLPEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




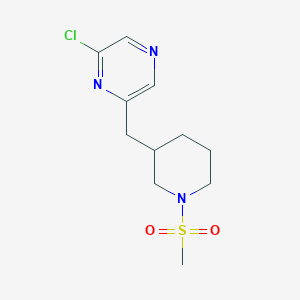
![1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399344.png)
![1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399345.png)
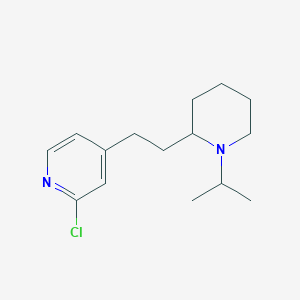
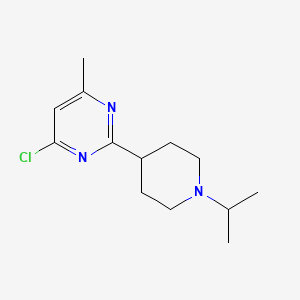
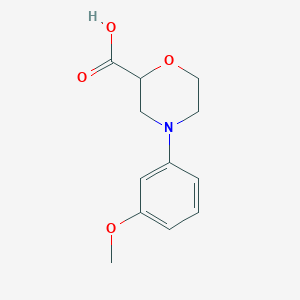
![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)

